6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : Research has explored the synthesis of related compounds, such as N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, using various spectral techniques. This is important for understanding the structural properties of similar compounds (Hema et al., 2020).
Biological and Pharmacological Research
- Antioxidant Properties : Studies have synthesized derivatives with bromine to investigate their in vitro antioxidant activities. Such research highlights the potential of these compounds in the field of oxidative stress and related disorders (Çetinkaya et al., 2012).
- Anticancer Applications : Certain derivatives, like zinc phthalocyanine substituted with bromine, have been studied for their potential in photodynamic therapy for cancer treatment. These studies emphasize the potential therapeutic applications of bromine-substituted compounds (Pişkin et al., 2020).
Chemical Properties and Reactions
- Chemical Reactions and Synthesis : Research has been conducted on the synthesis of related compounds, like 2,3-dihydrobenzo[1,4]dioxine derivatives, through various chemical reactions. This knowledge is crucial for developing new synthetic routes and applications (Gabriele et al., 2006).
Molecular Interaction Studies
- Molecular Docking and Inhibition Studies : The study of similar compounds in the context of molecular docking and inhibition of specific enzymes provides insights into potential drug interactions and mechanisms of action (Hema et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
6-[(2-bromo-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHUJQOGRWCBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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